6-Hydroxy chlorzoxazone-d2
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Overview
Description
6-Hydroxy chlorzoxazone-d2 is a deuterium-labeled analog of chlorzoxazone. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of chlorzoxazone in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy chlorzoxazone-d2 is synthesized by incorporating deuterium into the chlorzoxazone molecule. The process involves the hydroxylation of chlorzoxazone by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling and purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy chlorzoxazone-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy chlorzoxazone-d2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy chlorzoxazone-d2 is similar to that of chlorzoxazone. It acts as a muscle relaxant by inhibiting the degranulation of mast cells, which prevents the release of histamine and slow-reacting substances of anaphylaxis (SRS-A) . This inhibition reduces muscle spasms and provides relief from discomfort associated with musculoskeletal conditions .
Comparison with Similar Compounds
6-Hydroxy chlorzoxazone-d2 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:
6-Hydroxy chlorzoxazone: The non-deuterated analog used in similar applications but without the enhanced stability provided by deuterium labeling.
Chlorzoxazone: The parent compound used as a muscle relaxant and in pharmacokinetic studies.
The deuterium labeling in this compound provides improved accuracy and reliability in analytical measurements, making it a valuable tool in scientific research and industrial applications.
Biological Activity
6-Hydroxy chlorzoxazone-d2 is a deuterated derivative of 6-hydroxy chlorzoxazone, a metabolite of the muscle relaxant chlorzoxazone. This compound has drawn attention for its role in pharmacokinetics and enzyme activity studies, particularly concerning cytochrome P450 (CYP) enzymes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C7H4ClNO3
- Molecular Weight : 185.565 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Melting Point : 240-242°C
- CAS Number : 1750-45-4
This compound is primarily produced through the metabolism of chlorzoxazone by CYP2E1. This process involves the oxidation of chlorzoxazone to form 6-hydroxy chlorzoxazone, which is subsequently glucuronidated and eliminated from the body . The metabolic ratio of 6-hydroxy chlorzoxazone to chlorzoxazone serves as a reliable marker for assessing CYP2E1 activity in clinical settings .
Enzyme Activity
Research indicates that approximately 90% of chlorzoxazone is metabolized by CYP2E1 to produce 6-hydroxy chlorzoxazone, highlighting its significance in drug metabolism studies . The compound's ability to serve as a probe for CYP2E1 activity makes it valuable in pharmacogenomic research, particularly in understanding interindividual variability in drug metabolism.
Case Studies
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CYP2E1 Activity Assessment :
A study involving 36 participants measured the plasma levels of 6-hydroxy chlorzoxazone after administering a single dose of chlorzoxazone. The metabolic ratio varied significantly among individuals, indicating a correlation with body weight and suggesting that dosing adjustments may be necessary based on individual metabolic capacity .Time Post-Dose Metabolic Ratio Range Sample Size 2 hours 0.12 - 0.61 36 4 hours Not reported - 6 hours Not reported - -
Influence of Ethanol :
Another aspect investigated was the effect of moderate ethanol consumption on the metabolic ratio. The study found no significant influence, suggesting that prior ethanol intake does not substantially affect CYP2E1 activity as measured by this metabolic ratio .
Safety and Toxicology
The safety profile of chlorzoxazone, and by extension its metabolites like this compound, has been generally favorable in clinical use. However, adverse effects such as dizziness have been reported at higher doses, necessitating careful monitoring during administration .
Properties
IUPAC Name |
5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-QDNHWIQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.